Chloral hydrate

C2H3Cl3O2

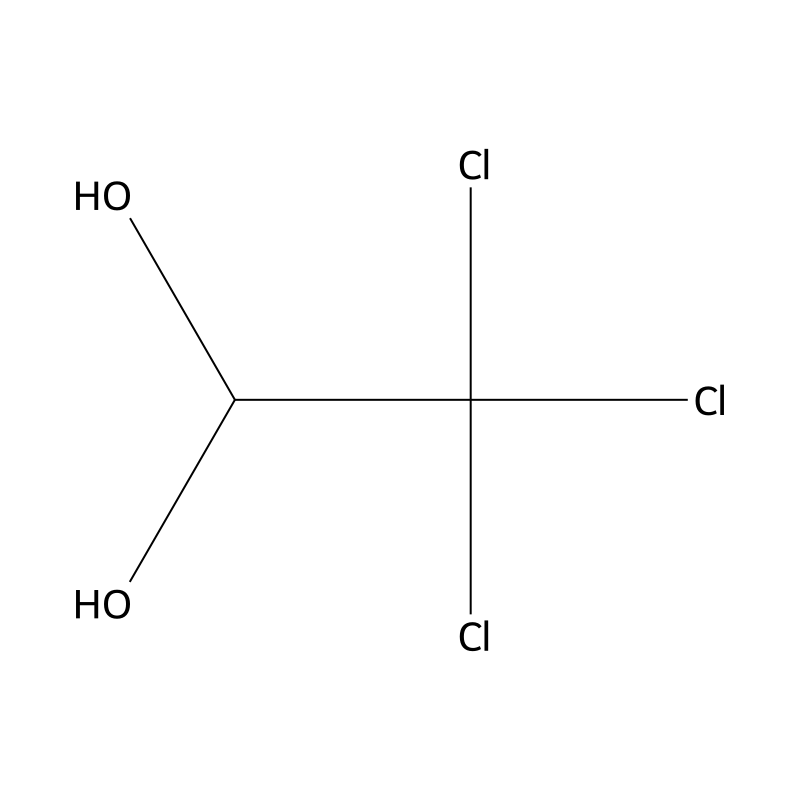

Cl3CCH(OH)2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C2H3Cl3O2

Cl3CCH(OH)2

Molecular Weight

InChI

InChI Key

SMILES

solubility

greater than or equal to 10 mg/mL at 68.9 °F (NTP, 1992)

Freely soluble in acetone, methyl ethyl ketone. Moderately or sparingly soluble in turpentine, petroleum ether, carbon tetrachloride, benzene, toluene.

Very soluble in benzene, ethyl ether, and ethanol.

In water, 7.93X10+5 mg/L at 25 °C

Solubility in water: very good

Synonyms

Canonical SMILES

Efficacy

Studies have investigated chloral hydrate's ability to induce sedation for procedures like magnetic resonance imaging (MRI) and minor surgeries. While some research shows promise, others report sedation failure rates up to 28% . Factors like patient weight and procedure type may influence success .

Delivery Methods

Research is ongoing regarding optimal delivery methods for chloral hydrate. One study explored the feasibility of continuous enteral infusion in critically ill, ventilated children. The findings suggest this approach may be effective for sedation while offering potential benefits like reduced fluid balance issues .

Mechanism of Action

Despite its use in pediatric sedation research, the exact mechanisms by which chloral hydrate induces sedation and pain relief remain unclear. Further research is needed to elucidate these pathways .

Chloral hydrate is an organic compound with the chemical formula . It is a geminal diol formed from chloral, which is trichloroacetaldehyde (), through the addition of water. Chloral hydrate appears as colorless or white crystals, has a slightly bitter taste, and is soluble in water, diethyl ether, and ethanol . Initially synthesized by Justus von Liebig in 1832, chloral hydrate gained prominence in the 19th century as a sedative and hypnotic agent but has since been largely replaced by safer alternatives .

Chloral hydrate's sedative effect is not fully understood, but it's believed to act on the central nervous system, potentially potentiating the action of the neurotransmitter GABA, leading to drowsiness and sleep.

Chloral hydrate has several safety concerns:

- Toxicity: Overdose can lead to severe intoxication, coma, and even death. Chronic use can cause dependence and withdrawal symptoms [].

- Carcinogenicity: The International Agency for Research on Cancer (IARC) classifies chloral hydrate as possibly carcinogenic to humans.

- Reactivity: Chloral hydrate can react with alkali metals to form flammable gases [].

- Formation of Chloral: Chloral hydrate can be dehydrated with concentrated sulfuric acid to regenerate chloral:

. - Reactivity with Hydroxylamine: Reacting chloral hydrate with hydroxylamine can produce toxic hydrogen cyanide gas:

. - Haloform Reaction: In basic conditions, chloral hydrate decomposes to form chloroform and sodium formate:

.

Chloral hydrate exhibits significant biological effects. It is metabolized in vivo to trichloroethanol, which enhances the gamma-aminobutyric acid receptor complex, similar to the action of benzodiazepines and barbiturates . While it was historically used as a sedative, prolonged use can lead to dependency and withdrawal symptoms. Chloral hydrate also has the potential to potentiate anticoagulants and has been shown to be weakly mutagenic in vitro and in vivo .

Chloral hydrate is synthesized through the chlorination of ethanol or acetaldehyde in an acidic solution. The general reaction can be represented as follows:

.

This reaction typically requires catalysts such as antimony trichloride to enhance yield. The resulting chloral hydrate can then be purified through fractional distillation.

- Organic Synthesis: It serves as a precursor for various chemical syntheses, including isatin production .

- Laboratory Reagent: Chloral hydrate is utilized in organic chemistry for deprotecting acetals and other functional groups .

- Water Treatment: Byproducts of chlorine disinfection processes can include chloral hydrate, which may be present in drinking water .

Chloral hydrate interacts with several biological systems and compounds:

- Alcohol Dehydrogenase Inhibition: Chloral hydrate inhibits liver alcohol dehydrogenase, potentially leading to synergistic effects when combined with alcohol consumption .

- Toxicity Studies: Exposure to chloral hydrate can lead to various health issues, including central nervous system depression and cardiac complications. Symptoms may include nausea, giddiness, and respiratory depression .

Chloral hydrate shares similarities with several other compounds. Below is a comparison highlighting its unique properties:

| Compound | Chemical Formula | Key Features |

|---|---|---|

| Trichloroacetaldehyde | Parent compound of chloral hydrate; used in synthesis. | |

| Chloroform | Used as an anesthetic; derived from chloral through hydrolysis. | |

| Dichloroacetate | Metabolite of chloral; linked to toxicity studies. | |

| Benzodiazepines | Varied | Similar sedative effects but considered safer than chloral hydrate. |

Chloral hydrate's unique properties stem from its structure as a geminal diol and its historical use as a sedative agent before the advent of safer alternatives. Its reactivity profile also distinguishes it from other halogenated compounds used in pharmaceuticals.

Crystallographic and Conformational Analysis

Chloral hydrate represents a unique geminal diol compound with the molecular formula C₂H₃Cl₃O₂, existing as 2,2,2-trichloroethane-1,1-diol [1] [2]. The compound exhibits a distinctive molecular architecture characterized by two hydroxyl groups attached to a single carbon atom, forming a stable hydrate structure that is unusual among organic compounds [3] [4].

The crystallographic structure of chloral hydrate has been comprehensively investigated through X-ray diffraction studies. The compound crystallizes in the monoclinic crystal system, belonging to the P2₁/c space group with four molecules per unit cell [5] [6]. The unit cell dimensions are precisely defined as a = 11.50 Å, b = 6.04 Å, c = 9.60 Å, with a beta angle of 120.0° [5] [6]. The molecular structure exhibits the characteristic gem-dihydroxy compound configuration, where the two hydroxyl groups adopt a staggered gauche position relative to the adjacent trichloromethyl group [5] [6].

The conformational analysis reveals that chloral hydrate exists in two distinct polymorphic forms: the alpha form and the beta form. The alpha form, which is stable at room temperature, consists of diol-diol homodimers that further assemble into extended sheets featuring six-membered ring structures [7] [8]. These structural arrangements are stabilized primarily through intermolecular hydrogen bonding and van der Waals interactions between chlorine atoms [5] [6].

The beta form, previously termed the "high-temperature" polymorph, exhibits a markedly different structural arrangement. This form is sustained by head-to-tail OH···O hydrogen bonds that create sheet-like structures composed of alternating three-membered and five-membered ring systems [7] [8]. The beta form becomes thermodynamically favored above 53.6°C and remains stable until the melting point [5] [7] [6].

Intermolecular interactions in chloral hydrate crystals are dominated by bifurcated hydrogen bonds and van der Waals attractions between chlorine atoms [5] [6]. The hydrogen bonding network plays a crucial role in determining the overall crystal packing and stability of the different polymorphic forms. The presence of the highly electronegative trichloromethyl group significantly influences the electron density distribution around the geminal diol functionality, contributing to the stability of the hydrated form [9] [10] [11].

Thermodynamic Properties

Phase Transitions and Stability

The thermodynamic behavior of chloral hydrate is characterized by several distinct phase transitions and stability regions. The compound exhibits a well-defined melting point of 57°C, which corresponds to the transition from the solid crystalline state to the liquid phase [12] [13] [14] [15]. This relatively low melting point reflects the molecular interactions within the crystal lattice and the influence of the trichloromethyl substituent on the overall stability.

The compound demonstrates a characteristic phase transition at 53.6°C, marking the conversion from the alpha polymorph to the beta polymorph [5] [7] [6]. This transition has been confirmed through differential thermal analysis and X-ray diffraction powder pattern studies [5] [6]. The beta form remains stable in the temperature range from 53.6°C to the melting point, indicating a narrow stability window for this high-temperature polymorph.

Chloral hydrate exhibits a boiling point of 97-98°C, although the compound undergoes thermal decomposition at this temperature rather than simple vaporization [12] [16] [14] [15]. The decomposition process involves the breakdown of the hydrate structure, releasing water and forming the parent aldehyde, chloral (trichloroacetaldehyde) [16] [17]. This thermal instability is a characteristic feature of geminal diols, which typically decompose to regenerate the corresponding carbonyl compound and water under elevated temperatures.

The enthalpy of vaporization for chloral hydrate ranges from 38.4 to 51.5 kJ/mol, depending on the temperature range and measurement conditions [13] [18]. The enthalpy of sublimation has been determined to be 50.9 kJ/mol, indicating the energy required for the direct transition from solid to vapor phase [13] [18]. These thermodynamic parameters provide insight into the strength of intermolecular interactions in the solid state and the stability of the compound under various thermal conditions.

The fusion temperature, determined through calorimetric measurements, ranges from 330 to 349 K (57 to 76°C), with variations attributed to different measurement methodologies and sample purity [13] [18]. The compound demonstrates reasonable thermal stability below 53.6°C but becomes increasingly unstable at elevated temperatures, ultimately decomposing above 98°C [5] [7] [19] [20].

Solubility and Partition Coefficients

Chloral hydrate exhibits exceptional solubility characteristics across a wide range of solvents, reflecting its polar nature and hydrogen bonding capabilities. The compound demonstrates remarkable water solubility, with values ranging from 239 g/100 mL at 0°C to 1430 g/100 mL at 40°C [21]. This temperature-dependent solubility behavior indicates a positive relationship between temperature and dissolution, suggesting that the dissolution process is endothermic in nature.

The aqueous solubility at 25°C is particularly noteworthy at 793 g/100 mL, making chloral hydrate one of the most water-soluble organic compounds [21] [22]. This exceptional solubility is attributed to the extensive hydrogen bonding network that can form between the geminal diol functionality and water molecules. The compound readily forms hydrogen bonds through both hydroxyl groups, facilitating its dissolution in protic solvents.

Solubility in ethanol demonstrates a similar temperature dependence, increasing from 188 g/100 mL at 0°C to 950 g/100 mL at 30°C [21]. The high solubility in ethanol reflects the compound's compatibility with protic organic solvents and its ability to participate in hydrogen bonding interactions with alcoholic hydroxyl groups.

The octanol-water partition coefficient (log P) for chloral hydrate is 0.99, indicating moderate lipophilicity [16] [14] [22] [23]. This relatively low log P value suggests that the compound has limited tendency to partition into lipophilic phases, which is consistent with its polar nature and extensive hydrogen bonding capabilities. The partition coefficient value indicates that bioconcentration is not expected to be a significant factor for this compound [14] [23].

Solubility in aprotic solvents varies considerably depending on the solvent's polarity and hydrogen bonding capacity. Chloral hydrate shows good solubility in diethyl ether (200 g/100 mL at 25°C) and moderate solubility in chloroform (15.5 g/100 mL at 20°C), while exhibiting limited solubility in carbon disulfide (1.47 g/100 mL at 20°C) [21]. The compound is very soluble in acetone and sparingly soluble in benzene, reflecting the importance of polar interactions in the dissolution process [21] [22].

Reactivity and Hydrolysis Dynamics

The reactivity of chloral hydrate is fundamentally governed by its geminal diol structure and the equilibrium between the hydrated and dehydrated forms. The compound exists in dynamic equilibrium with its corresponding aldehyde (chloral) and water, with the equilibrium position strongly favoring the hydrated form under normal conditions [19] [17] [9].

The hydrolysis mechanism of chloral hydrate follows a complex pathway that is highly dependent on pH and temperature conditions. Under neutral to mildly acidic conditions (pH 3.5-5.5), the compound demonstrates reasonable stability with a half-life of approximately 7 days at 20°C for dilute solutions [24]. However, the hydrolysis rate can be dramatically accelerated by increasing pH or temperature, or by decreasing the initial concentration of chloral hydrate [25] [24].

Under alkaline conditions, chloral hydrate undergoes rapid hydrolysis through a decarburization pathway, yielding chloroform and formic acid as the primary products [24] [26]. The reaction follows first-order kinetics with respect to hydroxide ion concentration, indicating that the rate-determining step involves nucleophilic attack by hydroxide ions on the carbon-carbon bond [24] [26]. The overall reaction can be represented as:

CCl₃CH(OH)₂ + OH⁻ → CHCl₃ + HCOO⁻ + H₂O

The hydrolysis rate constant spans five orders of magnitude depending on reaction conditions, with pH and temperature being the most influential factors [24]. A multivariate model has been developed to predict the hydrolysis rate constant based on these parameters, demonstrating good correlation with experimental data (R² = 0.90) [24].

The presence of typical anions such as chloride and nitrate, as well as disinfectants like free chlorine and monochloramine, shows no significant impact on the degradation rate of chloral hydrate [24]. This selectivity suggests that the hydrolysis mechanism is specific to hydroxide-mediated reactions and is not influenced by other common water treatment chemicals.

The compound's chemical stability is also affected by light exposure, with aqueous solutions of chloral hydrate decomposing rapidly when exposed to ultraviolet radiation [21]. This photochemical decomposition results in the formation of hydrochloric acid, trichloroacetic acid, and formic acid, representing an alternative degradation pathway that bypasses the typical alkaline hydrolysis mechanism.

The reversible nature of the hydration equilibrium is a critical aspect of chloral hydrate's reactivity. The equilibrium constant for hydration is extremely favorable, with the hydrated form representing the predominant species under aqueous conditions [9] [10] [11]. This stability is attributed to the strong electron-withdrawing effect of the trichloromethyl group, which destabilizes the carbonyl form and promotes hydrate formation.

Temperature effects on the hydrolysis dynamics are particularly pronounced, with the reaction rate increasing significantly as temperature rises from 20°C to 60°C [25] [24]. This temperature dependence follows Arrhenius kinetics, with activation energies that reflect the energy barrier for carbon-carbon bond cleavage in the alkaline hydrolysis pathway.

The reactivity profile of chloral hydrate extends beyond simple hydrolysis to include condensation reactions with various nucleophiles. The compound readily reacts with aliphatic amines in aqueous solution, forming stable adducts through nucleophilic addition to the carbonyl carbon [27]. These reactions demonstrate the electrophilic character of the carbonyl functionality, even in the presence of the stabilizing hydrate structure.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂H₃Cl₃O₂ | [1] [2] [12] |

| Molecular Weight | 165.4 g/mol | [1] [12] [15] |

| Melting Point | 57°C | [12] [13] [14] [15] |

| Boiling Point | 97-98°C (decomp.) | [12] [16] [14] [15] |

| Density at 20°C | 1.908 g/cm³ | [12] [16] [21] [22] |

| Vapor Pressure at 25°C | 19.998 hPa | [12] [28] [29] [30] |

| Water Solubility at 25°C | 793 g/100mL | [21] [22] |

| Log P (Octanol/Water) | 0.99 | [16] [14] [22] [23] |

| pKa | 9.66-11.0 | [21] |

| Crystal System | Monoclinic | [5] [6] |

| Space Group | P2₁/c | [5] [6] |

| Phase Transition Temperature | 53.6°C | [5] [7] [6] |

| Enthalpy of Vaporization | 38.4-51.5 kJ/mol | [13] [18] |

| Hydrolysis Half-life (pH 7, 20°C) | ~7 days | [24] |

Purity

Physical Description

Colorless transparent solid with a penetrating, slightly acrid odor; [Hawley] Colorless or white solid; Colorless liquid; [HSDB] Crystalline solid; [MSDSonline]

TRANSPARENT COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

Transparent, colorless crystals

Large, monoclinic plates

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

96 °C (decomposes)

Heavy Atom Count

Taste

Vapor Density

Density

1.9081 g/cu m at 20 °C/4 °C

1.9 g/cm³

LogP

0.99 (LogP)

log Kow = 0.99

0.99

Odor

Characteristic: sweet

Decomposition

97 °C

Appearance

Melting Point

57 °C

MP: 57 °C when heated in an open vessel. BP 98 °C with dissociation into chloral and water.

57-60 °C

Storage

UNII

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Chloral hydrate also has been used as an adjunct to opiates and analgesics in postoperative care and control of pain. However, it generally has been replaced by agents with better pharmacokinetic and pharmacodynamic profiles. /Included in US product labeling/

Chloral hydrate has been used as a routine sedative. However, it generally has been replaced by safer and more effective agents. /Included in US product labeling/

Chloral hydrate has been used for the treatment of insomnia. However, this medication is effective as a hypnotic only for short-term use; it has been shown to lose its effectiveness for both inducing and maintaining sleep after 2 weeks of administration. In addition, chloral hydrate generally has been replaced by agents with better pharmacokinetic and pharmacodynamic profiles. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for CHLORAL HYDRATE (13 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CC - Aldehydes and derivatives

N05CC01 - Chloral hydrate

Mechanism of Action

Vapor Pressure

15.0 [mmHg]

15 mm Hg at 25 °C

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Trichloroethanol, trichloroethanol glucuronide, and trichloroacetic acid are excreted in the urine. Some trichloroethanol glucuronide may be secreted into bile and excreted in the feces.

Following therapeutic doses of chloral hydrate, only small, clinically insignificant amounts of the active metabolite are distributed into milk.

Chloral hydrate is rapidly absorbed from the GI tract following oral or rectal administration. Plasma concentrations of chloral hydrate (or the major metabolite, trichloroethanol) required for sedative or hypnotic effects are unknown. Following administration of a single chloral hydrate dose of 15 mg/kg, peak plasma concentrations of trichloroethanol ranged from 7-10 ug/mL in one study.

After oral administration, chloral hydrate is rapidly absorbed from the gastrointestinal tract. Peak levels of trichloroethanol and trichloroethanol glucuronide were reached within 20- 60 min after oral administration of aqueous solutions.

The volume of distribution of chloral hydrate is 0.6 L/kg.

For more Absorption, Distribution and Excretion (Complete) data for CHLORAL HYDRATE (11 total), please visit the HSDB record page.

Metabolism Metabolites

/Chloral hydrate/ biotransformation to trichloroethanol must be rapid, since no parent compound could be detected in even the first samples taken 10 min after administration of 15 mg/kg bw to volunteers.

Chloral hydrate is metabolized by the liver and erythrocytes to form trichloroethanol (an active metabolite). The reduction of chloral hydrate to trichloroethanol (the major metabolite) is catalyzed by alcohol dehydrogenase and other enzymes. ... A small but variable amount of chloral hydrate and a larger portion of trichloroethanol are oxidized to trichloroacetic acid (an inactive metabolite), mainly in the liver and kidneys. Trichloroethanol may also be conjugated with glucuronic acid to form trichloroethanol glucuronide (urochloralic acid), an inactive metabolite. ... The quantities of metabolites excreted in the urine appear to be quite variable not only between different individuals but may even vary in the same individual on different days.

In mammalian species, chloral hydrate is rapidly reduced to trichloroethanol, the metabolite that appears to be responsible for the hypnotic properties of the drug. ... In rodents, a slightly different metabolic pattern is seen, as chloral hydrate is oxidized directly to trichloroacetic acid, and the oxidative pathway from trichloroethanol to trichloroacetate that is observed in humans seems to be absent.

As < 50% of an administered dose of chloral hydrate was recovered as metabolites in urine, yet unknown biotransformation reactions may exist for chloral hydrate in humans.

For more Metabolism/Metabolites (Complete) data for CHLORAL HYDRATE (10 total), please visit the HSDB record page.

Chloral hydrate is a known human metabolite of Trichloroethylene.

Wikipedia

Glucose_6-phosphate

Drug Warnings

Prolonged use of chloral hydrate may produce tolerance and physical and/or psychologic dependence. Tolerance and psychological dependence may develop by the second week of continued therapy.

Cutaneous reactions to chloral hydrate are not common but have included scarlatiniform or erythematous rash, urticaria, angioedema, purpura, eczema, bullous lesions, and erythema multiforme. Sometimes cutaneous reactions have been accompanied by fever.

Gastric irritation manifested by nausea, vomiting, and diarrhea is the most frequent adverse effect of oral chloral hydrate administration. Gastric irritation may be minimized by diluting the oral solution with water or other liquid or administering other oral dosage forms with liquids. Flatulence and unpleasant taste may also occur.

For more Drug Warnings (Complete) data for CHLORAL HYDRATE (14 total), please visit the HSDB record page.

Biological Half Life

The average half-life of trichloroethanol glucuronide was 6.7 hr. The average plasma half-life for chloral hydrate metabolites was 8.2 hr; the half-life of the third chloral hydrate metabolite, trichloroacetic acid, was about four days, as it binds extensively to plasma proteins.

The plasma half-life for therapeutic doses of chloral hydrate is 4 to 5 min, whereas for trichloroethanol /a metabolite/ is 8 to 12 hr and for trichloroacetic acid /a metabolite/, 67 hr.

This study was designed to characterize the kinetics of chloral hydrate (CH) metabolism, and the formation and elimination of trichloroacetate (TCA), dichloroacetate (DCA), trichloroethanol (TCOH), and trichloroethanol glucuronide (TCOG) in male B6C3F1 mice. Mice were dosed with 67.8, 678, and 2034 umol/kg of CH through the tail vein. ... After intravenous administration, CH rapidly disappeared from blood with a terminal half-life ranging from 5 to 24 min. ... The terminal half-lives of TCOH and TCOG were similar, ranging from 0.2 to 0.7 hr. ...

Use Classification

Hazard Classes and Categories -> Carcinogens

Methods of Manufacturing

Insoluble chloral hydrate forms from the reaction of chloral with water.

Chloral hydrate is formed by adding one molecule of water to the carbonyl group of chloral (2,2,2-trichloroacetaldehyde).

General Manufacturing Information

Street names for chloral hydrate principally reflect its mixture with alcohol, which enhances its action, so we have such well known terms as "knock-out drops" and "Mickey Finn."

This is a controlled substance (depressant): 21 CFR, 1308.14

Disinfection by-product

In industrial exposures ... The small quantities which can be tolerated by inhalation are usually metabolized so rapidly that no anesthetic symptons occur.

Analytic Laboratory Methods

OSW Method 8240B-W. Determination of Volatile Organics Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

OSW Method 8240B-S. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).

OSW Method 8260A. Determination of Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.

For more Analytic Laboratory Methods (Complete) data for CHLORAL HYDRATE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: chloral hydrate; matrix: blood (plasma); procedure: high-performance liquid chromatography with ultraviolet detection at 237 nm; limit of quantitation: 7000 ng/mL

Analyte: chloral hydrate; matrix: microsomal incubation; procedure: high-performance liquid chromatography with ultraviolet detection at 330 nm

Storage Conditions

Interactions

Concurrent use /with alcohol or other CNS depression-producing medications/ may increase the CNS depressant effect of either these medications or chloral hydrate; caution is recommended and dosage of one or both agents should be reduced.

Hypoprothrombinemic effects may be increased when these medications /coumarin- or indandione-derivative anticoagulants/ are used concurrently with chloral hydrate, particularly during the first 2 weeks of concurrent therapy, because of displacement of the anticoagulant from its plasma protein binding sites; with continued concurrent use, anticoagulant activity may return to baseline level or be decreased; frequent prothrombin-time determinations may be required, especially during initiation of chloral hydrate therapy, to determine if dosage adjustment of the anticoagulant is necessary.

Administration of chloral hydrate followed by intravenous furosemide within 24 hours may result in diaphoresis, hot flashes, and variable blood pressure, including hypertension, due to a hypermetabolic state caused by displacement of thyroxine from its bound state.

For more Interactions (Complete) data for CHLORAL HYDRATE (13 total), please visit the HSDB record page.

Stability Shelf Life

Aqueous solutions of chloral hydrate decomposed rapidly when exposed to ultraviolet light, with the formation of hydrochloric acid, trichloroacetic acid, and formic acid. ... A 1% solution lost about 5% of its strength after storage at room temperature for 20 weeks.

Aqueous solutions are likely to develop mold growth.

Dates

Pharmacological Regulation of Primary Cilium Formation Affects the Mechanosensitivity of Osteocytes

Dong Ding, Xiao Yang, Hui-Qin Luan, Xin-Tong Wu, Cai He, Lian-Wen Sun, Yu-Bo FanPMID: 32940720 DOI: 10.1007/s00223-020-00756-6

Abstract

Primary cilia are responsible for sensing mechanical loading in osteocytes. However, the underlying working mechanism of cilia remains elusive. An osteocyte model is necessary to reveal the role of cilia. Furthermore, the osteocyte model should be with upregulated or downregulated primary cilium expression. Herein, we used a pharmacological method to regulate the cilium formation of osteocytes. After screening, some pharmacological agents can regulate the cilium formation of osteocytes. We performed a CCK-8 assay to analyze the optimal working conditions of the drugs for MLO-Y4 cells. The agents include chloral hydrate (CH), Gd, Li

, and rapamycin. The expression of cilia affects the cellular functions, including mechanosensitivity, of osteocytes. Results showed that CH downregulated the cilium formation and ciliogenesis of osteocytes. In addition, Gd

, Li

, and rapamycin upregulated the cilium expression of osteocytes. Moreover, the cilium expression positively correlated with the mechanosensitivity of osteocytes. This work reveals the role of primary cilia in the mechanosensing of osteocytes.

Sleep deprivation did not enhance the success rate of chloral hydrate sedation for non-invasive procedural sedation in pediatric patients

Yu Cui, Langtao Guo, Qixia Mu, Qin Cheng, Lu Kang, Yani He, Min Tang, Qunying WuPMID: 33434236 DOI: 10.1371/journal.pone.0245338

Abstract

In Asian countries, oral chloral hydrate is the most commonly used sedative for non-invasive procedures. Theoretically, mild sleep deprivation could be considered as one of assisted techniques. However, there is no consensus on sleep deprivation facilitating the sedation during non-painful procedures in children. The aim of our study is to analyze the clinical data of children undergoing non-invasive procedural sedation retrospectively and to evaluate the association between mild sleep deprivation and sedative effects in non-invasive procedures.Consecutive patients undergoing chloral hydrate sedation for non-invasive procedures between December 1, 2019 to June 30, 2020 were included in this study. The propensity score analysis with 1: 1 ratio was used to match the baseline variables between patients with sleep deprivation and non-sleep deprivation. The primary outcome was the failure rate of sedation with the initial dose. The secondary outcomes included the failure rate of sedation after supplementation of chloral hydrate, the incidence of major and minor adverse events, initial and supplemental dose of chloral hydrate, and the length of sedation time.

Of the 7789 patients undergoing chloral hydrate sedation, 6352 were treated with sleep deprivation and 1437 with non-sleep deprivation. After propensity score matching, 1437 pairs were produced. The failure rate of sedation with initial chlorate hydrate was not significantly different in two groups (8.6% [123/1437] vs. 10.6% [152/1437], p = 0.08), nor were the failure rates with supplemental chlorate hydrate (0.8% [12/1437] vs. 0.9% [13/1437], p = 1) and the length of sedation time (58 [45, 75] vs. 58 [45, 75] min; p = 0.93).

The current results do not support sleep deprivation have a beneficial effect in reducing the pediatric chloral hydrate sedation failure rate. The routine use of sleep deprivation for pediatric sedation is unnecessary.

Rectal chloral hydrate sedation for computed tomography in young children with head trauma

Quanmin Nie, Peiquan Hui, Haitao Ding, Zengwu WangPMID: 33655976 DOI: 10.1097/MD.0000000000025033

Abstract

Children evaluated in the emergency department for head trauma often undergo computed tomography (CT), with some uncooperative children requiring pharmacological sedation. Chloral hydrate (CH) is a sedative that has been widely used, but its rectal use for child sedation after head trauma has rarely been studied. The objective of this study was to document the safety and efficacy of rectal CH sedation for cranial CT in young children.We retrospectively studied all the children with head trauma who received rectal CH sedation for CT in the emergency department from 2016 to 2019. CH was administered rectally at a dose of 50 mg/kg body weight. When sedation was achieved, CT scanning was performed, and the children were monitored until recovery. The sedative safety and efficacy were analyzed.A total of 135 children were enrolled in the study group, and the mean age was 16.05 months. The mean onset time was 16.41 minutes. Successful sedation occurred in 97.0% of children. The mean recovery time was 71.59 minutes. All of the vital signs were within normal limits after sedation, except 1 (0.7%) with transient hypoxia. There was no drug-related vomiting reaction in the study group. Adverse effects occurred in 11 patients (8.1%), but all recovered completely. Compared with oral CH sedation, rectal CH sedation was associated with quicker onset (P < .01), higher success rate (P < .01), and lower adverse event rate (P < .01).Rectal CH sedation can be a safe and effective method for CT imaging of young children with head trauma in the emergency department.Midazolam for sedation before procedures in adults and children: a systematic review update

Aaron Conway, Kristina Chang, Sebastian Mafeld, Joanna SutherlandPMID: 33673878 DOI: 10.1186/s13643-021-01617-5

Abstract

Midazolam is used for sedation before diagnostic and therapeutic medical procedures by several routes including oral, intravenous, intranasal and intramuscular. This is an update of a Cochrane review published in 2016, which aimed to determine the evidence on the effectiveness of midazolam for sedation when administered before a diagnostic or therapeutic procedure in adults and children.We searched CENTRAL, MEDLINE, Embase and two trials registers up to May 2020 together with reference checking to identify additional studies. We imposed no language restrictions. Randomized controlled trials of midazolam in comparison with placebo or other medications used for sedation were included. Two authors independently extracted data and assessed risk of bias for each included study.

Eight new trials were included in this update, which resulted in changed conclusions for the intravenous midazolam versus placebo, oral midazolam versus chloral hydrate and oral midazolam versus placebo comparisons. Effect estimates for all outcomes within the intravenous midazolam versus placebo (7 trials; 633 adults and 32 children) are uncertain due to concerns about imprecision and risk of bias. Midazolam resulted in a higher level of sedation than placebo (mean difference (MD) 1.05; 95% confidence interval (95% CI) 0.69 to 1.41; 1 study; 100 adults). There was no difference in anxiety (RR 0.43, 95% CI 0.09 to 1.99; I

= 75%; 2 studies; 123 adults). Risk of difficulty performing procedures was lower in the midazolam group (RR 0.5; 95% CI 0.29 to 0.86; I

= 45%; 3 studies; 191 adults and 32 children). There was no difference in discomfort (RR 0.51; 95% CI 0.25 to 1.04; I

= 0%; 2 studies; 190 adults). Five trials with 336 children were included in the oral midazolam versus chloral hydrate comparison. Midazolam was less likely to result in moderate sedation (RR 0.30, 95% CI 0.11 to 0.82; I

= 64%; 2 studies, 228 participants). This effect estimate is highly uncertain due to concerns about the risk of bias, imprecision and inconsistency. There was no difference in ratings of anxiety (SMD - 0.26; 95% CI - 0.75 to 0.23; I

= 0%; 2 studies; 68 participants). Midazolam increased risk of incomplete procedures (RR 4.01; 95% CI 1.92 to 8.40; I

= 0%; 4 studies, 268 participants). This effect estimate is uncertain due to concerns about the risk of bias. There were four trials with 359 adults and 77 children included in the oral midazolam versus placebo comparison. Midazolam reduced ratings of anxiety (SMD - 1.01; 95% CI - 1.86 to - 0.16; I

= 92%; 4 studies; 436 participants). It is unclear if midazolam has an effect on difficulty performing procedures. Meta-analysis was not performed because there was only one incomplete procedure in the midazolam group in one of the trials. Midazolam reduced pain in one study with 99 adults (MD - 2; 95% CI - 2.5 to - 1.6; moderate quality). The effect estimate is uncertain due to concerns about the risk of bias.

The additional evidence arising from inclusion of new studies in this updated review has not produced sufficient high-quality evidence to determine whether midazolam produces more effective sedation than other medications or placebo in any specific population included in this review. For adults, there was low-quality evidence that intravenous midazolam did not reduce the risk of anxiety or discomfort/pain in comparison to placebo, but the sedation level was higher. By combining results from adults and children, there was low-quality evidence of a large reduction in the risk of procedures being difficult to perform with midazolam in comparison to placebo. The effect estimates for this comparison are uncertain because there was concern about risk of bias and imprecision. There is moderate-quality evidence suggesting that oral midazolam produces less-effective sedation than chloral hydrate for completion of procedures for children undergoing non-invasive diagnostic procedures. Ratings of anxiety were not different between oral midazolam and chloral hydrate. The extent to which giving oral midazolam to adults or children decreases anxiety during procedures compared with placebo is uncertain due to concerns about risk of bias and imprecision. There was moderate-quality evidence from one study that oral midazolam reduced the severity of discomfort/pain for adults during a brief diagnostic procedure in comparison with placebo.

Systematic review and meta-analysis found that intranasal dexmedetomidine was a safe and effective sedative drug during paediatric procedural sedation

Miikka Tervonen, Tytti Pokka, Merja Kallio, Outi PeltoniemiPMID: 32400892 DOI: 10.1111/apa.15348

Abstract

This systematic review and meta-analysis evaluated the effectiveness of intranasal dexmedetomidine as a sole sedative during paediatric procedural sedation outside the operating room.Relevant literature identified by PubMed, Scopus, ClinicalTrials.gov, ScienceDirect and Cochrane Library up to 31 December 2019 was systematically reviewed. Randomised controlled trials that compared intranasal dexmedetomidine with another sedative or placebo during paediatric procedural sedation were included. Trials that studied intranasal dexmedetomidine as a premedication before anaesthesia were excluded. The primary outcome was the success of the planned procedure.

We analysed seven randomised controlled trials of 730 patients: four trials with 570 patients compared dexmedetomidine with chloral hydrate and three trials with 160 patients compared dexmedetomidine with midazolam. The incidence of successfully completing the procedure did not differ between dexmedetomidine and chloral hydrate, but dexmedetomidine had a higher success rate than midazolam. The incidence of hypotension, bradycardia or respiratory complications did not differ between the sedatives used. Nausea and vomiting were more common in children treated with chloral hydrate than in those treated with other sedatives.

Intranasal dexmedetomidine was a safe and effective sedative for minor paediatric procedures.

Cardiorespiratory parameters in newborns during sedation with chloral hydrate

Petja Fister, Jerneja Pecek, Barbara Gnidovec Strazisar, Darja Paro-PanjanPMID: 32253870 DOI: 10.24953/turkjped.2020.01.011

Abstract

We commonly use chloral hydrate sedation in newborns, though its cardiorespiratory side effects have not yet been fully investigated. Our study aimed to analyze the impact of chloral hydrate on cardiorespiratory parameters in term newborns. We performed a prospective, pre-post single-arm interventional study in 42 term, respiratorily and hemodynamically stable newborns. Oxygen saturation (SpO2), end-tidal CO2 (ETCO2), the apnea-hypopnea index and the respiratory and heart rates were recorded by polygraphy, starting 0.5-1 hour before oral administration of chloral hydrate at a dose of 40 mg/kg and ceasing 4 hours post-administration. After administration of chloral hydrate, the mean basal SpO2 dropped by 2.0% (from 97.1% to 95.1%; p < 0.001) and the mean basal ETCO2 increased by 3.9 mmHg (25.6 to 29.5 mmHg; p < 0.001). We found a significant decrease in the minimal SpO2 values (p < 0.001) and an increase in the percentage of time spent with SpO2 < 95% and < 90% (p < 0.001). The mean increase in the estimated apnea-hypopnea index was 3.5 events per hour (p < 0.001). The mean respiratory and heart rates were significantly lower 150 min after the administration of chloral hydrate when compared with pre-sedation values (51/min and 127/min versus 61/min and 138/min respectively; p < 0.001). A considerable number of patients exhibited changes in cardiorespiratory parameters that differed considerably from the normal ranges. In conclusion, SpO2, ETCO2, the estimated apnea-hypopnea index and the respiratory and heart rates changed after the administration of chloral hydrate. They remained within normal limits in most newborns, but the inter-individual variability was high in the studied population.Comparison of dexmedetomidine with chloral hydrate as sedatives for pediatric patients: A systematic review and meta-analysis

Xianghong Lian, Yunzhu Lin, Ting Luo, Hongbo Yuan, Yuan ChenPMID: 32756086 DOI: 10.1097/MD.0000000000021008

Abstract

Dexmedetomidine (Dex) and chloral hydrate (CH) are the most frequently used sedative agents in pediatric patients. We aimed to systematically review the literature comparing the efficacy and safety of Dex and CH for sedation in pediatric patients.Seven electronic databases and 3 clinical trial registry platforms were searched for articles published prior to October 2019. Randomized controlled trials (RCTs) evaluating the efficacy and safety of Dex versus CH for sedation in children were examined by 2 reviewers. The extracted information included the success rate of sedation, sedation latency, sedation duration, sedation recovery time, and adverse events. Moreover, the extracted data included 5 subgroups: the effects of 1, 1.5, 2, 2.5, and 3 μg/kg doses of Dex were compared with the effect of CH on the success rate of sedation. We also formed separate subgroups for different types of adverse events (incidence of vomiting, hypotension, bradycardia, etc). The outcomes were analyzed by Review Manager 5.3 software and are expressed as relative risks (RR) or the mean difference (MD) with the 95% confidence interval (CI). Heterogeneity was assessed with I-squared (I) statistics.

A total of 15 RCTs involving 2128 children with Dex versus CH for sedation were included in the meta-analysis. The dose range of Dex ranged from 1 to 3 μg/kg. Compared with CH, the Dex group had a significantly higher success rate of sedation (RR = 1.14, 95% CI [1.05, 1.25], I = 79%, P = .003). Additionally, subgroup analysis revealed that there was no significant difference in the success rate of sedation between the CH group and the 1, 1.5, 2.5, and 3 μg/kg Dex groups; only the 2 μg/kg Dex group had a significantly higher success rate than the CH group (RR = 1.15, 95% CI [1.03, 1.29], I = 80%, P = .02). There was no significant difference in the number of subjects who required 2 doses or the duration of sedation between the CH and Dex groups. Furthermore, compared with the Dex group, the CH group had a significantly longer sedation latency (MD = -3.54, 95% CI [-5.94, -1.15], I = 95%, P = .004), sedation recovery time (MD = -30.08, 95% CI [-46.77, -13.39], I = 99%, P = .0004), and total time from sedative administration to discharge (MD = -12.73, 95% CI [-15.48, -9.97], I = 0%, P < .05), as well as a higher number of adverse events in total (RR = 0.25, 95% CI [0.11, 0.61], I = 89%, P = .002). Moreover, the subgroup analysis of adverse events revealed that CH was associated with higher risks of vomiting (RR = 0.07, 95% CI [0.03, 0.17], I = 0%, P < .0001), crying or resisting (RR = 0.22, 95% CI [0.07, 0.71], I = 60%, P = .01), and cough (RR = 0.15, 95% CI [0.05, 0.44], I = 0%, P = .0006); there was no significant difference in the risk of hypotension, supplemental oxygen, or respiratory events between CH and Dex. However, Dex was associated with a higher risk of bradycardia (RR = 4.08, 95% CI [1.63, 10.21], I = 0%, P = .003).

Dex is an appropriate effective alternative to CH for sedation in pediatrics. However, considering the possibility of bradycardia, Dex should be used with caution.

Comparative safety profile of chloral hydrate versus other sedatives for procedural sedation in hospitalized infants

S H Dallefeld, P B Smith, E G Crenshaw, K R Daniel, M L Gilleskie, D S Smith, S Balevic, R G Greenberg, Vivian Chu, R Clark, K R Kumar, K O ZimmermanPMID: 32538879 DOI: 10.3233/NPM-190214

Abstract

Given the limited available evidence on chloral hydrate safety in neonatal populations and the discrepancy in chloral hydrate acceptance between the US and other countries, we sought to clarify the safety profile of chloral hydrate compared to other sedatives in hospitalized infants.We included all infants <120 days of life who underwent a minor procedure and were administered chloral hydrate, clonidine, clonazepam, dexmedetomidine, diazepam, ketamine, lorazepam, midazolam, propofol, or pentobarbital on the day of the procedure. We characterized the distribution of infant characteristics and evaluated the relationship between drug administration and any adverse event. We performed propensity score matching, regression adjustment (RA), and inverse probability weighting (IPW) to ensure comparison of similar infants and to account for confounding by indication and residual bias. Results were assessed for robustness to analytical technique by reanalyzing the main outcomes with multivariate logistic regression, a doubly robust IPW with RA model, and a doubly robust augmented IPW model with bias-correction.

Of 650 infants, 497 (76%) received chloral hydrate, 79 (12%) received midazolam, 54 (8%) received lorazepam, and 15 (2%) received pentobarbital. Adverse events occurred in 41 (6%) infants. Using propensity score matching, chloral hydrate was associated with a decreased risk of an adverse event compared to other sedatives, risk difference (95% confidence interval) of -12.79 (-18.61, -6.98), p < 0.001. All other statistical methods resulted in similar findings.

Administration of chloral hydrate to hospitalized infants undergoing minor procedures is associated with a lower risk for adverse events compared to other sedatives.